2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene 2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13295705
InChI: InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3
SMILES: CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
Molecular Formula: C9H8F3NO3
Molecular Weight: 235.16 g/mol

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene

CAS No.:

Cat. No.: VC13295705

Molecular Formula: C9H8F3NO3

Molecular Weight: 235.16 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene -

Specification

Molecular Formula C9H8F3NO3
Molecular Weight 235.16 g/mol
IUPAC Name 2-methyl-1-nitro-4-(2,2,2-trifluoroethoxy)benzene
Standard InChI InChI=1S/C9H8F3NO3/c1-6-4-7(16-5-9(10,11)12)2-3-8(6)13(14)15/h2-4H,5H2,1H3
Standard InChI Key HNSXRQOWSFWKMW-UHFFFAOYSA-N
SMILES CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]
Canonical SMILES CC1=C(C=CC(=C1)OCC(F)(F)F)[N+](=O)[O-]

Introduction

Structural and Physicochemical Properties

Molecular Structure

The compound’s structure features:

  • Nitro group at position 1, directing electrophilic substitution reactions to meta positions.

  • Methyl group at position 2, providing steric hindrance.

  • Trifluoroethoxy group at position 4, enhancing solubility in fluorinated solvents .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₉H₈F₃NO₃
Molecular Weight235.16 g/mol
Boiling PointNot reported
Melting PointNot reported
LogP (Partition Coefficient)2.84
Topological Polar Surface Area52.4 Ų

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via nitration and etherification reactions:

  • Etherification: Reaction of 2-methyl-4-nitrophenol with 2,2,2-trifluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) .

  • Nitration: Direct nitration of 2-methyl-4-(2,2,2-trifluoroethoxy)benzene using HNO₃/H₂SO₄ under controlled conditions.

Table 2: Optimized Synthesis Parameters

ParameterConditionYield
CatalystTetrabutylammonium bromide88%
Temperature60–70°C
SolventDMF or DMSO

Industrial-Scale Production

Continuous flow reactors are employed to enhance safety and efficiency, minimizing side reactions such as over-nitration or decomposition. Purification involves recrystallization from ethanol/water mixtures .

Applications in Research and Industry

Pharmaceutical Intermediates

The trifluoroethoxy group improves metabolic stability, making the compound a valuable intermediate in:

  • Antifungal agents: Derivatives show activity against Candida spp. .

  • PET tracers: Carbon-11 or fluorine-18 labeled analogs are used in biomedical imaging .

Agrochemical Development

Nitroaromatic compounds are precursors to herbicides and insecticides. The methyl group enhances lipophilicity, aiding penetration through plant cuticles .

Material Science

The compound’s electron-deficient aromatic system is utilized in:

  • Liquid crystals: As a core structure for fluorinated mesogens .

  • Polymer additives: To improve thermal stability in fluoropolymers.

ParameterRecommendation
Storage2–8°C in sealed containers
DisposalIncineration or chemical neutralization

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